
(+)-p-(Cyclohexylmethyl-1-naphthylstannyl) acetophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Acetylphenyl)(cyclohexylmethyl)(naphthalen-1-yl)stannyl is a complex organotin compound that features a combination of acetylphenyl, cyclohexylmethyl, and naphthalenyl groups bonded to a tin atom. Organotin compounds are known for their diverse applications in organic synthesis, catalysis, and materials science due to their unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Acetylphenyl)(cyclohexylmethyl)(naphthalen-1-yl)stannyl typically involves the reaction of organotin precursors with the corresponding organic ligands. One common method is the Stille coupling reaction, which involves the coupling of an organotin reagent with an organic halide in the presence of a palladium catalyst. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of organotin compounds like (4-Acetylphenyl)(cyclohexylmethyl)(naphthalen-1-yl)stannyl may involve large-scale Stille coupling reactions or other organometallic synthesis techniques. The choice of method depends on factors such as yield, purity, and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
(4-Acetylphenyl)(cyclohexylmethyl)(naphthalen-1-yl)stannyl can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to lower oxidation states of tin.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield tin oxides, while substitution reactions can produce a wide range of organotin derivatives with different organic ligands .
Aplicaciones Científicas De Investigación
(4-Acetylphenyl)(cyclohexylmethyl)(naphthalen-1-yl)stannyl has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis, particularly in cross-coupling reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of advanced materials and as a stabilizer in polymer manufacturing.
Mecanismo De Acción
The mechanism of action of (4-Acetylphenyl)(cyclohexylmethyl)(naphthalen-1-yl)stannyl involves its interaction with molecular targets through its organotin center. The tin atom can coordinate with various ligands and participate in catalytic cycles, facilitating chemical transformations. The specific pathways and molecular targets depend on the context of its application, such as catalysis or biological interactions .
Comparación Con Compuestos Similares
Similar Compounds
- (4-Methylphenyl)(cyclohexylmethyl)(naphthalen-1-yl)stannyl
- (4-Acetylphenyl)(cyclohexylmethyl)(phenyl)stannyl
- (4-Acetylphenyl)(methyl)(naphthalen-1-yl)stannyl
Uniqueness
(4-Acetylphenyl)(cyclohexylmethyl)(naphthalen-1-yl)stannyl is unique due to its specific combination of organic ligands, which imparts distinct chemical properties and reactivity. The presence of the naphthalenyl group, in particular, can influence its electronic properties and interactions with other molecules, making it valuable for specialized applications in synthesis and catalysis .
Propiedades
Fórmula molecular |
C25H27OSn |
|---|---|
Peso molecular |
462.2 g/mol |
InChI |
InChI=1S/C10H7.C8H7O.C7H13.Sn/c1-2-6-10-8-4-3-7-9(10)5-1;1-7(9)8-5-3-2-4-6-8;1-7-5-3-2-4-6-7;/h1-7H;3-6H,1H3;7H,1-6H2; |
Clave InChI |
RWGCEOLMWMVHHQ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC=C(C=C1)[Sn](CC2CCCCC2)C3=CC=CC4=CC=CC=C43 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[7-(4-Carboxyphenoxy)heptoxy]benzoic acid](/img/structure/B14448881.png)
![1-(2-{1-[(Trimethylsilyl)oxy]ethenyl}cyclopent-1-en-1-yl)pyrrolidine](/img/structure/B14448887.png)
![1,4-Dibutoxy-6-methyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B14448896.png)

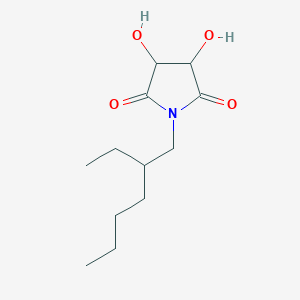
![2-[(2-Aminoethyl)(4-nitrophenyl)amino]ethan-1-ol](/img/structure/B14448930.png)

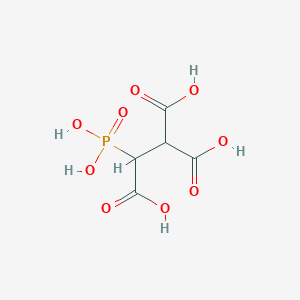
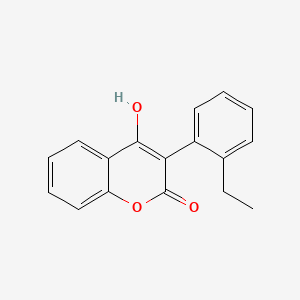

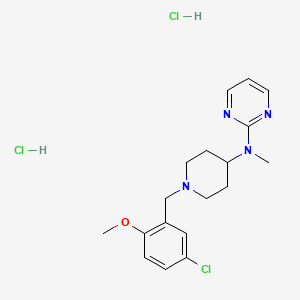
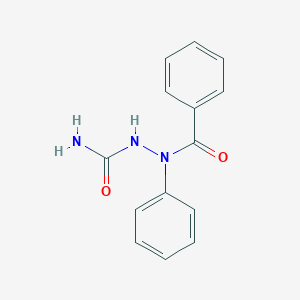

![4-[(Octylsulfanyl)methyl]morpholine](/img/structure/B14448992.png)
